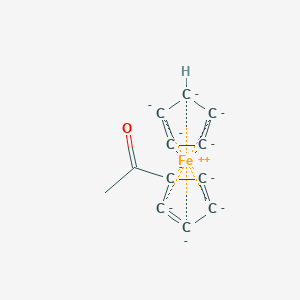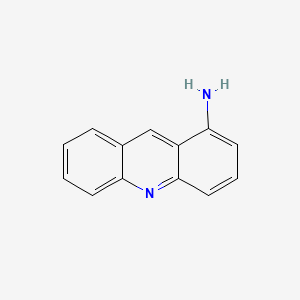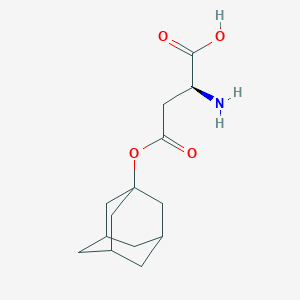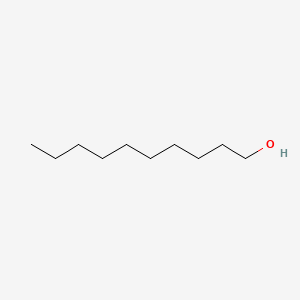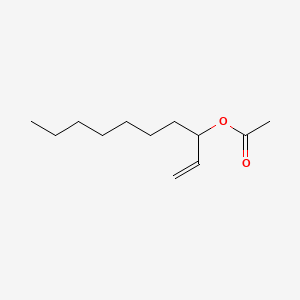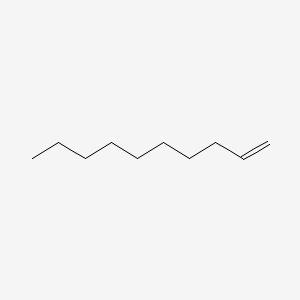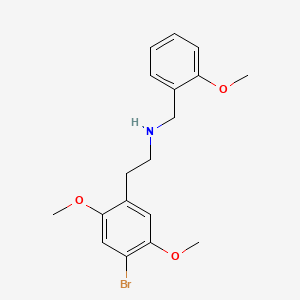
25B-NBOMe
描述
25B-NBOMe, also known as NBOMe-2C-B, Cimbi-36, Nova, and BOM 2-CB, is a derivative of the phenethylamine psychedelic 2C-B . It is a highly potent 2C-B derivative that has recently emerged in the drug market . It is sold under street names such as New Nexus, N-Bomb, and 2CB . This designer drug is a very potent hallucinogen with active doses in the microgram range .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane, acetic acid, and ethylene diamine . An expeditious method for the synthesis of three NBOHs (25H-, 25I- and 25B-NBOH) and three NBOMes (25H-, 25I- and this compound) from salicylaldehyde and 2-methoxyaldehyde has also been reported .Molecular Structure Analysis
The molecular formula of this compound is C18H22BrNO3 . The structure contains methoxy groups at the 2 and 5 positions of the benzene ring and a variety of lipophilic substituents at position 4 .科学研究应用
神经药理学研究
25B-NBOMe 由于其对 5-HT2A/C 5-羟色胺受体的高结合亲和力,被用于神经药理学研究血清素系统 . 它作为一种工具来了解这些受体在致幻活性中的作用及其对神经递质水平的影响,这可能与该化合物对 5-HT2A 受体的亲和力有关 .
行为研究
在行为科学中,this compound 被用来观察其对认知和运动功能的影响。 涉及动物模型的研究表明,它会影响短期记忆、运动功能,并可能表现出焦虑症的特性 .
神经毒性评估
该化合物的潜在神经毒性作用通过彗星实验等分析方法进行评估。 这有助于理解 this compound 的遗传毒性作用,与其他致幻剂(如 MDMA)相比,这种作用很小 .
药物滥用和成瘾研究
This compound 激活中脑边缘多巴胺能通路,该通路在药物滥用和成瘾中起着至关重要的作用,使其成为研究多巴胺受体、多巴胺转运蛋白 (DAT) 和酪氨酸羟化酶 (TH) 在蛋白质水平上的表达的重要课题 .
放射性配体开发
放射性标记的 this compound 已被用作正电子发射断层扫描 (PET) 成像的示踪剂,用于医学研究。 这种应用对于研究大脑的血清素系统和绘制大脑活动区域至关重要 .
法医毒理学
This compound 在法医毒理学中也很重要。 该化合物的认证溶液被用作临床毒理学、法医分析或尿液药物检测应用中 LC/MS 或 GC/MS 测试方法的校准物或对照物的起始材料 .
迷幻药研究
作为一种迷幻药,this compound 对感知和情绪的影响在迷幻药研究中引起了兴趣。 研究旨在了解其药理作用,类似于其他致幻剂,如 LSD、麦角碱和裸盖菇素 .
法律和监管研究
This compound 及其衍生物的法律地位和监管挑战正在被研究,以指导政策制定。 这包括检查该物质的可用性、使用情况、中毒案例及其在药物滥用市场中的地位 .
作用机制
Target of Action
25B-NBOMe, also known as NBOMe-2C-B, Cimbi-36, Nova, or BOM 2-CB, is a derivative of the phenethylamine psychedelic 2C-B . It primarily targets the 5HT2A receptor , acting as a potent full agonist . The 5HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function and distribution of serotonin in the brain .
Mode of Action
This compound interacts with its primary target, the 5HT2A receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of the enzyme phospholipase C . The compound’s interaction with the 5HT2A receptor is so potent that it has more than 1000-fold selectivity for 5HT2A compared with 5HT1A .
Biochemical Pathways
The activation of the 5HT2A receptor by this compound affects various biochemical pathways. The most significant of these is the serotonergic pathway , which is involved in regulating mood, anxiety, sleep, and cognition . The compound’s action on this pathway can lead to hallucinogenic effects . In addition, there is potential involvement of a dysregulated dopaminergic system, neuroadaptation, and brain wave changes .
Pharmacokinetics
It is known that the compound’s effects last about 3-10 hours . The parent compound is rapidly cleared from the blood when used in tracer doses . The compound is often administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with the 5HT2A receptor. This interaction leads to a range of physiological and psychological effects, including visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can be influenced by the route of administration . Furthermore, the compound’s identity, purity, and concentration can vary significantly due to its production in clandestine laboratories, which can impact its action and the risk of adverse health effects .
安全和危害
属性
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGNJVVBGJEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907974 | |
| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1026511-90-9 | |
| Record name | 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026511-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25B-NBOMe | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026511909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMBI-36 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NAA81PHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe) and how does it work?
A1: 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (this compound) is a synthetic psychedelic compound that acts as a potent agonist of the serotonin 5-HT2A receptor. [, , ] This means it binds to and activates these receptors, which are primarily found in the brain and play a crucial role in various functions, including perception, mood, and cognition. [] Activation of 5-HT2A receptors by this compound leads to its hallucinogenic effects. [, , , , , , ]
Q2: What is the structural formula and molecular weight of this compound?
A2: The molecular formula of this compound is C18H22BrNO3. Its molecular weight is 392.29 g/mol. [, ]
Q3: Can you elaborate on the spectroscopic data available for this compound?
A3: Studies have employed various spectroscopic techniques to characterize this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), Liquid Chromatography- Quadrupole Time of Flight- Mass Spectrometry (LC-QTOF/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , , , , , ] These techniques provide information about the compound's mass spectrum, fragmentation pattern, and structural features. [] For detailed spectroscopic data, please refer to the cited research papers.
Q4: How stable is this compound in biological samples?
A4: Research indicates that this compound and its metabolites exhibit significant stability in biological samples like blood and urine. [] Studies have shown detectable levels even after 24 hours of consumption and after three months of storage at refrigerated temperatures (3-5°C). []
Q5: How do structural modifications to this compound affect its activity and potency?
A5: Research has explored modifications at the primary metabolic site of this compound, aiming to improve its metabolic stability. [] Although modifications were successful in increasing microsomal stability, the intrinsic clearance remained high, suggesting continued susceptibility to first-pass metabolism. [] This highlights the importance of the N-benzylphenethylamine scaffold for this compound's activity and the challenges in modifying it without significantly impacting its pharmacological properties.
Q6: What are the documented toxic effects of this compound?
A6: this compound has been associated with severe toxicity and even fatalities. [, , , ] Reported adverse effects include agitation, tachycardia, hypertension, seizures, rhabdomyolysis, acute kidney injury, and death. [, , , ]
Q7: What analytical methods are commonly employed to detect and quantify this compound?
A7: The most common techniques for this compound analysis include GC-MS, HPLC-MS/MS, and LC-QTOF/MS. [, , , , , , ] These methods allow for sensitive and specific detection and quantification of the drug and its metabolites in various matrices, including blood, urine, and hair. [, ]
Q8: Has this compound been found in combination with other drugs in cases of intoxication?
A8: Yes, studies have reported cases where this compound was detected alongside other substances like 3,4-methylenedioxymethamphetamine (MDMA), cathinones, and synthetic cannabinoids, highlighting the prevalence of polydrug use among recreational users. [, , ] This co-ingestion can complicate clinical presentations and increase the risk of severe outcomes. []
Q9: What is the legal status of this compound?
A9: Due to the significant public health risk posed by this compound, it has been classified as a Schedule I controlled substance in the United States. [, ] This means it is considered to have a high potential for abuse and no currently accepted medical use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



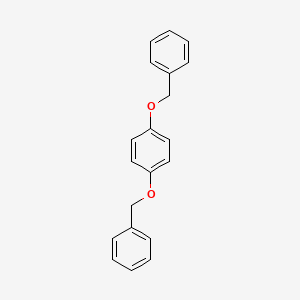
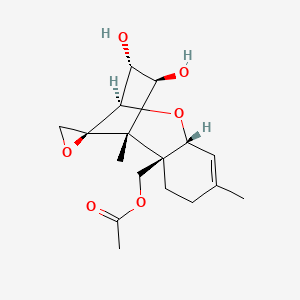
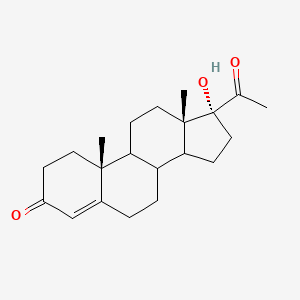




![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)
